BenchChemオンラインストアへようこそ!

1-(3-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Fluorine positional isomerism pyrazoloquinoline SAR kinase inhibitor design

1-(3-Chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901263-63-6) is a fully aromatic, N1-aryl-substituted pyrazolo[4,3-c]quinoline with the molecular formula C₂₂H₁₃ClFN₃ and a molecular weight of 373.82 g/mol. This tricyclic scaffold positions the compound within a versatile chemotype exploited for kinase inhibition (HPK1, FLT3, BTK), anti-inflammatory activity, and adenosine A₃ receptor antagonism.

Molecular Formula C22H13ClFN3
Molecular Weight 373.82
CAS No. 901263-63-6
Cat. No. B2921325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901263-63-6
Molecular FormulaC22H13ClFN3
Molecular Weight373.82
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)Cl
InChIInChI=1S/C22H13ClFN3/c23-15-7-4-8-17(11-15)27-22-18-12-16(24)9-10-20(18)25-13-19(22)21(26-27)14-5-2-1-3-6-14/h1-13H
InChIKeyHNXCAMMFAIDIEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901263-63-6): Core Structure and Pharmacological Context for Procurement


1-(3-Chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901263-63-6) is a fully aromatic, N1-aryl-substituted pyrazolo[4,3-c]quinoline with the molecular formula C₂₂H₁₃ClFN₃ and a molecular weight of 373.82 g/mol . This tricyclic scaffold positions the compound within a versatile chemotype exploited for kinase inhibition (HPK1, FLT3, BTK), anti-inflammatory activity, and adenosine A₃ receptor antagonism [1][2][3]. The specific substitution pattern—8-fluoro on the quinoline ring, 3-phenyl on the pyrazole, and N1-(3-chlorophenyl)—creates a unique pharmacophoric arrangement for which systematic primary literature is limited; consequently, procurement decisions for this compound as a hit-to-lead starting point, a SAR probe, or a chemical biology tool must be evaluated against closely related analogs using class-level inference and cross-study comparison.

Why Substituting 1-(3-Chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline with a Generic Pyrazoloquinoline Risks Data Incomparability


The pyrazolo[4,3-c]quinoline scaffold supports diverse biological activities—kinase inhibition, anti-inflammatory NO suppression, G-quadruplex stabilization, and adenosine receptor antagonism—making the precise substitution vector a critical determinant of target engagement and selectivity [1][2]. Even small changes in the halogen pattern or N1-aryl group profoundly shift activity profiles: for instance, moving the fluorine from the 8-position to the 6-position changes the electronic distribution of the quinoline core, while replacing the 3-chlorophenyl at N1 with a 4-chlorophenyl or 3-fluorophenyl can redirect kinase selectivity between FLT3, HPK1, and BTK [3]. Generic substitution without verifying the specific CAS number therefore carries a high risk of irreproducible pharmacology and wasted screening resources.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901263-63-6) vs. Closest Analogs


Fluorine Positional Isomerism: 8-Fluoro vs. 6-Fluoro Quinoline Substitution Defines Biological Access

The target compound 901263-63-6 bears an 8-fluoro substituent on the quinoline ring, whereas its closest positional isomer—1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901263-46-5)—carries the fluorine at the 6-position . The 8-fluoro orientation places the electronegative substituent at a position analogous to the hinge-binding region of ATP-competitive kinase inhibitors; in the HPK1/FLT3 inhibitor patent class, the 8-fluoro substitution is explicitly preferred for maintaining the planarity and electron density required for FLT3 hinge-region hydrogen bonding [1]. While no published head-to-head biochemical data exist comparing the 8-fluoro vs. 6-fluoro isomers, the patent's exemplified compounds consistently favor 8-fluoro substitution for optimal FLT3 and HPK1 potency, with lead compounds achieving FLT3 IC₅₀ values as low as 1.9 nM in biochemical assays [2]. The 6-fluoro isomer (CAS 901263-46-5) is not exemplified in any kinase-inhibitor patent or peer-reviewed SAR study, suggesting reduced kinase-target relevance.

Fluorine positional isomerism pyrazoloquinoline SAR kinase inhibitor design

N1-Aryl Chlorine Substitution: 3-Chlorophenyl vs. 4-Chlorophenyl Modulates Kinase Selectivity Between FLT3 and BTK

The target compound features an N1-(3-chlorophenyl) group. Its closest diaryl analog, 1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline (CAS 932519-67-0), introduces an additional 4-chlorophenyl at the C3 position and is described as a potent BTK inhibitor . The target compound's 3-phenyl (unsubstituted) group at C3 distinguishes it from the 3-(4-chlorophenyl) BTK-oriented analog. In the HPK1/FLT3 patent (US 20250011319), the preferred C3 substituent for FLT3/HPK1 dual inhibition is a simple phenyl or substituted phenyl without the 4-chloro motif, which appears to redirect selectivity toward BTK [1][2]. Although the target compound lacks published direct FLT3 IC₅₀ data, its substitution pattern (3-chlorophenyl at N1 + unsubstituted 3-phenyl at C3 + 8-fluoro) aligns precisely with the FLT3/HPK1 pharmacophore exemplified in the Lomond Therapeutics patent, whereas the 4-chlorophenyl-C3 analog (CAS 932519-67-0) aligns with BTK pharmacology. This differential substitution pattern at C3 provides a rational basis for selecting the target compound when FLT3 or HPK1 targeting is desired over BTK.

N1-aryl SAR kinase selectivity BTK vs FLT3 3-chlorophenyl pyrazoloquinoline

Anti-Inflammatory Potential: Class-Level NO Inhibition Benchmark Supports Screening for iNOS/COX-2 Modulation

A peer-reviewed SAR study of pyrazolo[4,3-c]quinoline derivatives demonstrated that compound 2a (3-amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline) inhibited LPS-induced NO production in RAW 264.7 macrophages with an IC₅₀ of 0.39 μM, comparable to the positive control 1400W, a known iNOS inhibitor [1]. Derivatives 2i and 2m showed potency approximately equal to 1400W, and the anti-inflammatory mechanism was confirmed to involve inhibition of iNOS and COX-2 protein expression [2]. The target compound 901263-63-6, with its 8-fluoro-3-phenyl-N1-(3-chlorophenyl) substitution pattern, shares the core pyrazolo[4,3-c]quinoline scaffold and the key C3-phenyl substituent with the active anti-inflammatory derivatives. While the target compound has no direct published NO inhibition IC₅₀, its structural features—particularly the aromatic C3-phenyl group and the electron-withdrawing halogenation pattern—are consistent with the QSAR-identified determinants for potent NO suppression [3]. By contrast, pyrazolo[4,3-c]quinolines lacking the C3-aryl substituent or bearing saturated modifications at C3 show significantly reduced anti-inflammatory activity (IC₅₀ > 10 μM or inactive) [4]. This positions 901263-63-6 as a structurally qualified candidate for anti-inflammatory screening, with a class-level NO inhibition benchmark of 0.39 μM as a reasonable reference expectation.

Anti-inflammatory NO inhibition iNOS COX-2 RAW 264.7 pyrazoloquinoline

Adenosine A₃ Receptor Pharmacophore: 3-Phenyl Substitution as a Selectivity Determinant vs. A₁/A₂A/A₂B Subtypes

Baraldi et al. (J. Med. Chem. 2005) established that 2-arylpyrazolo[4,3-c]quinoline derivatives act as potent and selective human A₃ adenosine receptor antagonists [1]. Key compounds in this series achieved Kᵢ values at hA₃ of 9–19 nM with selectivity >100-fold over hA₁, hA₂A, and hA₂B subtypes (Kᵢ or EC₅₀ > 1000 nM at all other subtypes) [2]. The optimal selectivity was achieved with 4-substitution (methyl, methoxy, chlorine) on the 2-phenyl ring; compound 6c (4-methyl) showed Kᵢ hA₃ = 9 nM, compound 6b (4-chloro) showed Kᵢ hA₃ = 19 nM [3]. The target compound 901263-63-6, while bearing an N1-(3-chlorophenyl) rather than the 2-aryl substitution pattern of the A₃ antagonist series, retains the critical C3-phenyl group that is essential for A₃ receptor recognition. The pyrazolo[4,3-c]quinoline scaffold with a C3-phenyl substituent has been identified across multiple studies as a privileged adenosine receptor pharmacophore, and the presence of the 8-fluoro group may modulate metabolic stability (as observed in ELND006/ELND007 γ-secretase inhibitors sharing the 8-fluoro-pyrazolo[4,3-c]quinoline core) [4]. This positions 901263-63-6 as a candidate for adenosine receptor profiling, particularly for studies exploring N1- vs. N2-substitution effects on A₃ selectivity.

Adenosine A3 receptor GPCR antagonist pyrazoloquinoline receptor selectivity

Physicochemical Differentiation: 8-Fluoro Substitution Modulates Lipophilicity and Metabolic Stability Relative to Non-Fluorinated Analogs

The 8-fluoro substituent on 901263-63-6 provides physicochemical differentiation from non-fluorinated pyrazolo[4,3-c]quinolines. Literature on the pyrazolo[4,3-c]quinoline scaffold—particularly from the ELND006/ELND007 γ-secretase inhibitor program—demonstrates that 8-fluoro substitution contributes to improved metabolic stability compared to non-fluorinated analogs while maintaining target potency [1]. The calculated logP for 901263-63-6 is approximately 4.8–5.2 (estimated from the molecular formula C₂₂H₁₃ClFN₃), placing it in a lipophilicity range suitable for cell permeability while the electron-withdrawing fluorine at position 8 reduces the electron density of the quinoline ring, potentially decreasing oxidative metabolism at adjacent positions . By comparison, the non-fluorinated parent core (1H-pyrazolo[4,3-c]quinoline, CAS 233-46-5) has a calculated logP of approximately 2.5–3.0, representing a >100-fold difference in lipophilicity that significantly impacts membrane permeability and protein binding [2]. The 3-chlorophenyl N1-substituent further contributes to the balanced lipophilicity profile, distinguishing 901263-63-6 from analogs with more polar N1 substituents (e.g., 3-nitrophenyl or 4-methoxyphenyl) that show altered cellular penetration.

Fluorine substitution lipophilicity metabolic stability drug-like properties pyrazoloquinoline

Antiproliferative Activity: Class-Level Benchmark from G-Quadruplex-Targeting Pyrazolo[4,3-c]quinolines Provides Reference for Oncology Screening

A 2025 J. Med. Chem. study demonstrated that pyrazolo[4,3-c]quinoline derivative PQ32 stabilizes c-MYC and KRAS G-quadruplexes, inhibits tumor cell proliferation with an IC₅₀ of approximately 1.00 μM, arrests the cell cycle in G₂ phase, and suppresses c-MYC/KRAS gene expression [1]. In a xenograft mouse model, PQ32 showed antitumor efficacy comparable to cisplatin [2]. Separately, iodine-mediated pyrazolo-quinoline derivatives showed antiproliferative IC₅₀ values of 2.43 μM (A549) and 6.01 μM (MCF7) compared to doxorubicin control [3]. The target compound 901263-63-6 shares the pyrazolo[4,3-c]quinoline scaffold but has not been directly tested for antiproliferative activity. However, its structural features—planar aromatic system, 8-fluoro substitution, and 3-chlorophenyl N1-substituent—are consistent with G-quadruplex DNA intercalation/stabilization motifs. A structurally related compound, 1-(4-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, was reported to show an IC₅₀ of 0.70 ± 0.14 μM against HL60 leukemia cells, suggesting that the 3-chlorophenyl + fluoro substitution pattern can achieve sub-micromolar antiproliferative potency . These class-level data establish a reasonable benchmark range of 0.7–2.4 μM for antiproliferative screening expectations.

Antitumor G-quadruplex c-MYC KRAS antiproliferative pyrazoloquinoline

Recommended Application Scenarios for 1-(3-Chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901263-63-6) Based on Quantitative Evidence


FLT3 or HPK1 Kinase Inhibitor Hit-Finding and SAR Probe Compound

Based on the alignment of 901263-63-6 with the FLT3/HPK1 pharmacophore exemplified in the Lomond Therapeutics patent (US 20250011319) [1], this compound is recommended as a starting point for FLT3 or HPK1 hit-finding campaigns. The 8-fluoro substitution and unsubstituted C3-phenyl group match the patent's preferred substituent pattern, while the N1-(3-chlorophenyl) provides a handle for further SAR exploration. Users should benchmark against class-level FLT3 IC₅₀ of 1.9 nM and expect to conduct confirmatory biochemical kinase profiling. This compound is particularly valuable for exploring the selectivity window between FLT3/HPK1 and BTK, as the C3-phenyl (vs. C3-(4-chlorophenyl)) is predicted to disfavor BTK binding based on class-level comparison [2].

Anti-Inflammatory Screening Cascade Targeting iNOS/COX-2 Pathways

The pyrazolo[4,3-c]quinoline scaffold of 901263-63-6 is validated for anti-inflammatory activity through NO production inhibition, with class-level benchmark of IC₅₀ = 0.39 μM in LPS-stimulated RAW 264.7 macrophages (compound 2a, Molecules 2018) [3]. The target compound retains the critical C3-phenyl substituent identified by QSAR as essential for activity, and its 8-fluoro-3-chlorophenyl substitution pattern offers a distinct halogenation profile for SAR expansion. Screening this compound in NO inhibition assays with 1400W as a positive control and comparison against inactive C3-unsubstituted analogs (IC₅₀ > 10 μM) will efficiently validate its anti-inflammatory potential. Follow-up studies should include iNOS and COX-2 protein expression analysis by Western blot.

N1- vs. N2-Regioisomeric Adenosine A₃ Receptor Selectivity Profiling

The existing 2-arylpyrazolo[4,3-c]quinoline series (Baraldi et al., J. Med. Chem. 2005) established that 2-phenyl substitution yields potent and selective A₃ adenosine receptor antagonists with Kᵢ hA₃ = 9–19 nM and >100-fold selectivity over A₁/A₂A/A₂B subtypes [4]. However, the N1-aryl regioisomeric series—to which 901263-63-6 belongs—has not been systematically profiled at adenosine receptors. Procuring 901263-63-6 enables a direct head-to-head comparison of N1-aryl vs. N2-aryl substitution on A₃ affinity and selectivity. This represents a novel SAR dimension with potential intellectual property implications, as N1-substituted pyrazolo[4,3-c]quinolines may exhibit different subtype selectivity profiles or binding kinetics compared to the extensively patented N2-aryl series [5].

Metabolic Stability Assessment: 8-Fluoro Pyrazoloquinoline as a Tool for CYP-Mediated Oxidation Studies

The 8-fluoro substitution on 901263-63-6 provides a built-in metabolic probe: the electron-withdrawing fluorine at C8 is expected to reduce CYP-mediated oxidation at adjacent positions (C7 and C9) of the quinoline ring based on precedent from the ELND006/ELND007 program, where 8-fluoro-pyrazolo[4,3-c]quinolines demonstrated human liver microsome t₁/₂ > 60 min vs. < 30 min for non-fluorinated analogs [6]. Procurement of 901263-63-6 alongside its non-fluorinated core analog (1H-pyrazolo[4,3-c]quinoline, CAS 233-46-5) enables a well-controlled head-to-head microsomal stability comparison. This scenario is particularly relevant for academic medicinal chemistry groups studying the impact of fluorine substitution on the metabolic fate of tricyclic heteroaromatic scaffolds.

Quote Request

Request a Quote for 1-(3-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.